4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a biphenyl group, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid typically involves multiple steps, including the formation of the biphenyl structure, sulfonylation, and subsequent coupling with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 4,4’-Bibenzoic acid-2,2’-sulfone
Uniqueness
4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid is unique due to its specific combination of a biphenyl group, sulfonyl group, and benzoic acid moiety.
Biological Activity
4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid is a sulfonamide derivative with potential applications in medicinal chemistry, particularly due to its structural features that allow for enzyme inhibition and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-[[4-(2-methylphenyl)phenyl]sulfonylamino]benzoic acid. Its molecular formula is C20H17NO4S, and it has a molecular weight of 373.42 g/mol. The structure includes a biphenyl group, a sulfonamide moiety, and a benzoic acid component, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with the folate biosynthetic pathway, which is critical for bacterial growth, making it a candidate for antibacterial applications. Additionally, the compound may exhibit anti-inflammatory properties through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) pathways.
Antibacterial Activity
Research indicates that sulfonamide derivatives, including this compound, possess significant antibacterial properties. A study highlighted the effectiveness of similar sulfonamides against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in combating antibiotic resistance .
Compound | Activity | Reference |
---|---|---|
This compound | Inhibits bacterial growth | |
Novel sulfonamides | Effective against MRSA |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that similar sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Anti-inflammatory Activity
Inhibition of COX enzymes by sulfonamide derivatives has been documented, suggesting potential applications in treating inflammatory conditions. The selectivity indices for COX-2 inhibition were found to be significant compared to COX-1, indicating a favorable therapeutic profile .
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was tested alongside traditional antibiotics. Results showed enhanced activity against resistant bacterial strains when used in combination therapies.
- Cytotoxicity Assessment : A series of analogs were synthesized and tested for their cytotoxic effects against human cancer cell lines. The findings revealed that modifications in the biphenyl group significantly influenced the compounds' potency.
Properties
IUPAC Name |
4-[[4-(2-methylphenyl)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-14-4-2-3-5-19(14)15-8-12-18(13-9-15)26(24,25)21-17-10-6-16(7-11-17)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENNNEFJLPOFDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.